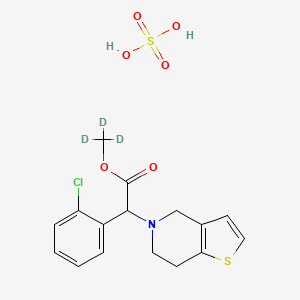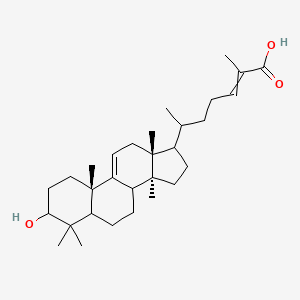
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid is a lanostane-type triterpenoid compound. It is a derivative of lanosterol and is known for its presence in various medicinal mushrooms, particularly in the genus Ganoderma. This compound has garnered attention due to its significant pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid can be achieved through various synthetic routes. One common method involves the oxidation of lanosterol. The process typically includes the following steps:
Oxidation of Lanosterol: Lanosterol is oxidized using reagents such as chromium trioxide (CrO3) in acetic acid to form lanosta-8,24-dien-3-one.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as the fruiting bodies of Ganoderma lucidum. The process includes:
Extraction: The fruiting bodies are extracted using solvents like ethanol or methanol.
Purification: The extract is then purified using techniques such as column chromatography and recrystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), osmium tetroxide (OsO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 3beta,22-dihydroxylanosta-7,9(11),24-triene
Reduction: Lanosta-8,24-dien-3-ol
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lanostane-type triterpenoids.
Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antitumor, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB).
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid can be compared with other similar lanostane-type triterpenoids:
3beta,22-Dihydroxylanosta-7,9(11),24-triene: Similar structure but with an additional hydroxyl group at the C-22 position.
Lanosta-8,24-dien-3-ol: Lacks the carboxylic acid group at the C-26 position.
Ganoderic Acid: Contains additional oxygenated functional groups and exhibits different pharmacological activities.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
6-[(10S,13R,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/t19?,21?,23?,24?,25?,28-,29-,30+/m1/s1 |
InChI Key |
UIRXJKGUEOMVRD-NUFPMRBUSA-N |
Isomeric SMILES |
CC(CCC=C(C)C(=O)O)C1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


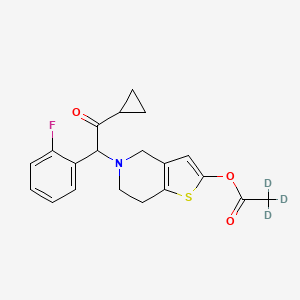
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)

![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
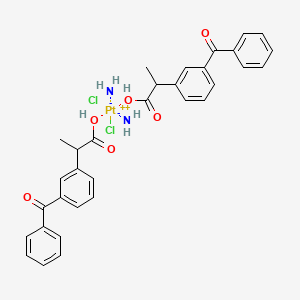
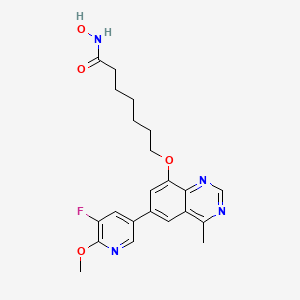
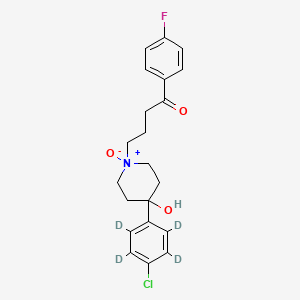
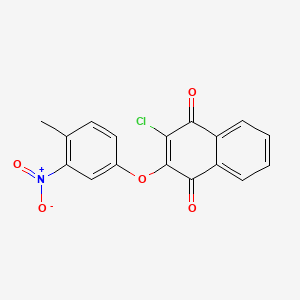
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)

![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)

![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
